6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine
Description
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with chlorine at position 6 and a 3,4-dichlorophenyl group at position 2. The oxazolo[5,4-b]pyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial and antiviral research .
Properties
Molecular Formula |
C12H5Cl3N2O |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
6-chloro-2-(3,4-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H5Cl3N2O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-8(14)9(15)3-6/h1-5H |
InChI Key |
BSUMRTZPIHXMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-chloronicotinic acid in the presence of a dehydrating agent to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the fused ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)
- Structural Difference : Replaces the 3,4-dichlorophenyl group with a 3-chloro-4-methoxyphenyl moiety.
- Impact : The methoxy group (-OCH₃) is electron-donating, which may reduce electrophilic reactivity compared to the electron-withdrawing Cl groups in the target compound. This could decrease metabolic stability but improve solubility due to increased polarity .
- Applications : While specific data are unavailable, methoxy-substituted analogs are often explored for improved pharmacokinetic profiles .
(b) 6-(3,4-Dichlorophenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine (Y504-7480)
- Structural Difference : Adds a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3.
- Impact: The -CF₃ group increases lipophilicity (logP = 5.66) and metabolic resistance, while the methyl group may sterically hinder interactions with biological targets.
Core Heterocycle Modifications
(a) 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 54709-10-3)
- Structural Difference : Replaces the oxazole ring with an isoxazole and introduces a carboxylic acid (-COOH) at position 4.
- Impact : The -COOH group significantly enhances water solubility but reduces cell membrane permeability. This compound’s acidity (pKa ~4-5) contrasts with the neutral oxazolo[5,4-b]pyridine core, making it more suitable for ionic interactions in enzymatic pockets .
(b) 2-(2-Chloro-phenyl)-6-methoxy-[1,2,4]triazolo[5',1':2,3]thiazolo[5,4-b]pyridine (CAS 131424-06-1)
- Structural Difference : Incorporates a triazolo-thiazolo fused system instead of oxazolo-pyridine.
- However, the increased molecular complexity could complicate synthesis .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
Biological Activity
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring fused to a pyridine system, along with chlorinated phenyl substituents. Its molecular formula is , and it exhibits notable lipophilicity, which can influence its bioavailability and interaction with biological targets.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that this compound acts as an inhibitor of various enzymes. One notable activity is its inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50 values for AChE inhibition have been reported in several studies, demonstrating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.
2. Antitumor Activity:
Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
3. Antioxidant Properties:
The compound has also exhibited antioxidant activity, which is essential for mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | AChE | 15 µM | |
| Antitumor Activity | Various Cancer Cell Lines | Varies | |
| Antioxidant Activity | DPPH Scavenging | 20 µM |
Case Study: Acetylcholinesterase Inhibition
In a study evaluating the AChE inhibitory activity of various compounds, this compound was found to significantly inhibit AChE with an IC50 value of approximately 15 µM. This suggests that it may be effective in enhancing cholinergic function in conditions characterized by acetylcholine deficiency.
The mechanism by which this compound inhibits AChE appears to involve binding to the active site of the enzyme, preventing substrate hydrolysis and thereby increasing acetylcholine levels at synaptic junctions. This mechanism was elucidated through kinetic studies and molecular docking simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
